REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]([CH:6](C(OCC)=O)[C:7]([O:9]CC)=[O:8])([CH3:5])[CH3:4].[OH-].[K+].CCO>>[F:1][C:2]([F:17])([F:18])[C:3]([CH3:5])([CH3:4])[CH2:6][C:7]([OH:9])=[O:8] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between water and Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
DISTILLATION
|
Details
|
A low pressure distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CC(=O)O)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.17 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |